molecular formula C15H16ClN3O2S B2692612 (5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097896-32-5

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2692612
CAS RN: 2097896-32-5
M. Wt: 337.82
InChI Key: PMGBSUSXQUFRET-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as CTMP, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. It belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties. In

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, such as those involving chloro, thiophene, pyrimidin, and piperidin units, are often synthesized for structural and theoretical studies. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic techniques and X-ray diffraction studies to confirm molecular structures. These processes are fundamental in understanding the molecular conformation, interactions, and stability of such compounds (Karthik et al., 2021). Theoretical calculations, like density functional theory, further substantiate experimental findings by optimizing structural coordinates and evaluating molecular properties such as the HOMO-LUMO energy gap, which indicates electronic properties and reactivity.

Antibacterial and Antifungal Activities

Related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The synthesis of derivatives and their testing against pathogenic strains reveal potential antimicrobial properties, which could guide the development of new therapeutic agents (Mallesha et al., 2014). Such studies are essential for discovering new compounds with antimicrobial efficacy, potentially leading to the development of novel drugs to combat resistant microbial strains.

Molecular Docking and Theoretical Studies

Molecular docking and density functional theory (DFT) studies on structurally similar compounds provide insights into their interaction with biological targets, thermodynamic stability, and reactivity. These studies are crucial for understanding the antibacterial activity and optimizing compounds for better efficacy and selectivity (Shahana & Yardily, 2020). Theoretical studies offer a foundation for rational drug design by identifying reactive sites on molecules and predicting their interaction with biological receptors.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-10-17-7-4-14(18-10)21-11-5-8-19(9-6-11)15(20)12-2-3-13(16)22-12/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBSUSXQUFRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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